molecular formula C17H25N3O3 B6499093 N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953223-94-4

N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No. B6499093
CAS RN: 953223-94-4
M. Wt: 319.4 g/mol
InChI Key: KUZPPYJSRMLAJI-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide (abbreviated as NMPE) is an organic compound that has been studied extensively in recent years. It is an amide derivative of 4-methoxyphenylmethylpiperidine, and is a member of the piperidine class of compounds. NMPE has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Mechanism of Action

Target of Action

CCG-294056, also known as N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the RhoA pathway . This pathway is involved in various cellular functions, including cell cycle progression, gene expression, and cytoskeletal dynamics .

Mode of Action

CCG-294056 inhibits the Rho/SRF-mediated transcriptional regulation . Serum response factor (SRF) and its cofactors, which include ternary complex factors and myocardin-related transcription factors, regulate various cellular functions . The compound modulates mitochondrial functions by inhibiting the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes .

Biochemical Pathways

CCG-294056 affects the mitochondrial oxidative phosphorylation pathway . It significantly reduces oxidative phosphorylation in a dose-dependent manner, leading to an increase in the glycolytic rate . This results in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Result of Action

The molecular and cellular effects of CCG-294056’s action include the downregulation of mitochondrial genes , leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also causes histone 4 at lysine-16 to undergo hyperacetylation . At the cellular level, it alters the actin cytoskeleton and mitochondria .

Action Environment

The action, efficacy, and stability of CCG-294056 can be influenced by various environmental factors. It is known that factors such as temperature, pH, and the presence of other molecules can affect the action of many compounds

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-20-9-7-14(8-10-20)12-19-17(22)16(21)18-11-13-3-5-15(23-2)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZPPYJSRMLAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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